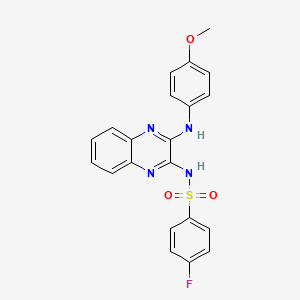

4-fluoro-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

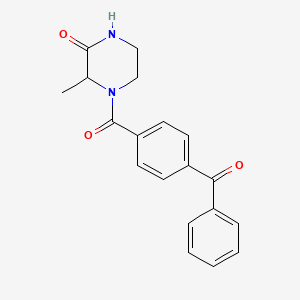

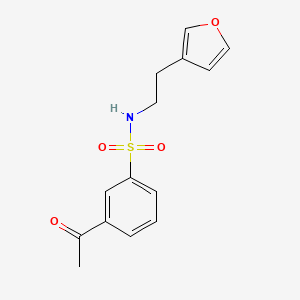

“4-fluoro-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C21H17FN4O3S . It has an average mass of 424.448 Da and a mono-isotopic mass of 424.100525 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoxaline core, which is a nitrogen-containing heterocyclic compound . It also contains a 4-methoxyphenyl group, a benzenesulfonamide group, and a fluorine atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Potential

One significant area of research involving compounds related to 4-fluoro-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide focuses on their synthesis and evaluation as potential anticancer agents. Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives, including 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide, which showed promising inhibitory activity against various cancer cell lines, suggesting potential for the treatment of gastrointestinal adenocarcinoma (Tsai et al., 2016).

Tubulin Polymerization Inhibition

Research by Srikanth et al. (2016) into 2-anilino-3-aroylquinolines, which share structural similarities with the compound of interest, revealed remarkable antiproliferative activity against human cancer cell lines. These compounds, including derivatives with fluoro-substituted benzenesulfonamide groups, demonstrated potent inhibition of tubulin polymerization, indicating a mechanism through which they exert their anticancer effects (Srikanth et al., 2016).

Dual Inhibition of Cholinesterases

A novel approach to Alzheimer's disease treatment involves the development of hybrid compounds combining elements of quinoline and sulfonamide moieties. Makhaeva et al. (2020) synthesized hybrids of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide, showing potent dual inhibition of acetyl- and butyrylcholinesterase. This dual inhibition, along with low antioxidant activity and predictions of good intestinal absorption and medium blood-brain barrier permeability, positions such compounds as potential multifunctional agents for Alzheimer's disease treatment (Makhaeva et al., 2020).

Antiviral Activity

Lee et al. (2017) explored the synthesis and evaluation of diarylpyrazolylquinoline derivatives for their anti-dengue virus activity. Compounds structurally related to 4-fluoro-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide exhibited significant anti-dengue activity, with one compound showing potency across multiple serotypes of the dengue virus. This research indicates the potential for such compounds to serve as antiviral agents, specifically targeting dengue virus replication (Lee et al., 2017).

Zukünftige Richtungen

The study of quinoxaline derivatives, including this compound, could pave the way for the further development of drug discovery in the wide spectrum of its biological importance . For example, a structurally similar compound has been identified as a potential strategy to prevent PRRSV infection in pigs by blocking the PRRSV-CD163 interaction .

Eigenschaften

IUPAC Name |

4-fluoro-N-[3-(4-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O3S/c1-29-16-10-8-15(9-11-16)23-20-21(25-19-5-3-2-4-18(19)24-20)26-30(27,28)17-12-6-14(22)7-13-17/h2-13H,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXQVQDOPSVSTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2938332.png)

![1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol](/img/structure/B2938334.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2938335.png)

![2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2938347.png)

![methyl 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2938349.png)